5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole
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Overview
Description
5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions . The reaction conditions often involve heating the reagent mixture in benzene for 2-4 hours, depending on the structure of the starting reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The C-5 atom of the thiazole ring is prone to electrophilic substitution due to its electron-rich nature.
Nucleophilic Substitution: The C-2 atom of the thiazole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination and various nucleophiles for substitution reactions. Reaction conditions typically involve mild heating and the use of solvents like benzene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution at the C-5 position can introduce various functional groups, while nucleophilic substitution at the C-2 position can replace the existing substituent with a nucleophile .
Scientific Research Applications
5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as an anticancer agent.
Antimicrobial Activity: Compounds containing the imidazo[2,1-b][1,3]thiazole scaffold have demonstrated antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with cell growth and proliferation pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazoles: These compounds share the thiazole ring and have similar biological activities.
Imidazo[2,1-b][1,3]thiazole Derivatives: These derivatives have been studied for their anticancer, antimicrobial, and catalytic properties.
Uniqueness
5-Bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of both bromine and difluoromethyl groups, which can enhance its biological activity and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2N2S/c7-4-1-10-6-11(4)2-3(12-6)5(8)9/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSJRHUVOQZZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(SC2=N1)C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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